molecular formula NiSi2 B1143461 Nickel silicide (NiSi2) CAS No. 12201-89-7

Nickel silicide (NiSi2)

Cat. No. B1143461
CAS RN: 12201-89-7
M. Wt: 114.86
InChI Key:
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Description

Nickel silicide is an intermetallic compound formed out of nickel and silicon . It is of importance in the area of microelectronics .


Synthesis Analysis

Nickel silicide can be synthesized using various methods. For instance, ultrathin nickel silicides can be characterized using 3D medium-energy ion scattering . The transition process is significantly different for samples with initial Ni thickness of 3 nm . Another method involves microwave-annealed silicidation . Nickel disilicide (NiSi2) has been prepared on (100) and (111) n-Si by rapid thermal annealing . The synthesis of nickel silicide thin films via a vapor–solid reaction has been studied by exposing thin (10 nm) Ni films to silane (SiH4) .


Molecular Structure Analysis

The molecular structure of nickel silicide can be characterized using 3D medium-energy ion scattering . The Ni films transform from an as-deposited disordered layer to an epitaxial silicide layer at the temperature of 290°C, significantly lower than previously reported .


Physical And Chemical Properties Analysis

Nickel silicides are generally chemically and thermally stable . They have low electrical resistivity; with NiSi 10.5–18 μΩ·cm, Ni2Si 24–30 μΩ·cm, NiSi2 34–50 μΩ·cm; nickel-rich silicides have higher resistivity rising to 90–150 μΩ·cm in Ni31Si12 .

Scientific Research Applications

  • Electrodes in CMOS Devices : NiSi2 is utilized in forming the electrodes of gates, sources, and drains in advanced complementary metal-oxide-semiconductor field-effect transistors (CMOSs). However, controlling its formation is critical to prevent high resistance and n/p junction leaks in devices (Futase et al., 2011).

  • Thermal Stability in Nanoscale Devices : The formation of low-resistivity NiSi2 by atomic layer deposition (ALD) and its increased temperature stability is significant for fabricating advanced devices like nanoscale CMOS or 3-D MOS devices (Do et al., 2006).

  • Flexible Silicon Devices : Direct epitaxial growth of NiSi2 thin film by sputter deposition on flexible Hastelloy tapes demonstrates potential in manufacturing low-cost, high-performance flexible electronics (Li et al., 2019).

  • Microsystem Devices : NiSi2 exhibits suitable mechanical properties and resistance to etchants, making it highly suitable for microsystem fabrication. Conditions for its formation by vacuum annealing thin nickel films on silicon substrates have been investigated (Bhaskaran et al., 2007).

  • Dye-Sensitized Solar Cells (DSSC) : NiSi2 has been explored as a counter electrode material in DSSC devices, showing potential to replace the conventional Pt catalytic layer with further optimization (Song et al., 2016).

  • Nanowire-Based Electronic Devices : NiSi2 nanowires, due to their low resistivity, are promising for interconnection and gate materials in one-dimensional nanoelectronic devices (Jiang et al., 2009).

Mechanism of Action

The transition route of the Ni-Si system is from Ni2Si to NiSi and subsequently to NiSi2 at the temperature of 800°C . There is a critical thickness of the initial Ni films below which the transition route is completely altered .

Future Directions

Nickel silicides have been decisive compounds for the development of high-performance electronic devices . These materials enable low contact resistance between the devices and the interconnects, hence providing manifold benefits, such as higher drive current, lower power consumption, and improved reliability . Nickel monosilicide (NiSi) has proven to be a contact material of high technological interest and has been used in the 45 nm and the 32 nm transistors because it features one of the lowest resistivity of all silicides .

properties

IUPAC Name

nickel(2+);silicon(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni.2Si/q+2;2*+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTYGNUPYSXKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si+4].[Si+4].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NiSi2+10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014290
Record name Nickel silicide (NiSi2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel silicide (NiSi2)

CAS RN

12201-89-7
Record name Nickel silicide (NiSi2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel silicide (NiSi2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel disilicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.151
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